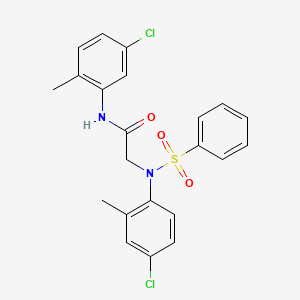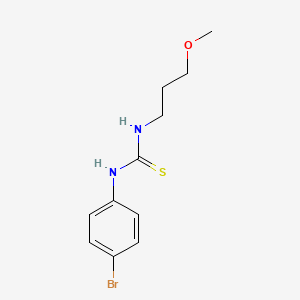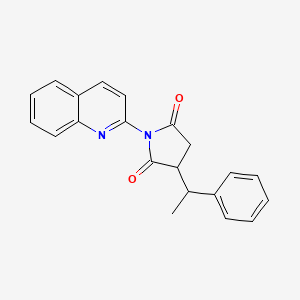
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMFP-DPA and is a member of the piperidine family of compounds. DMFP-DPA has shown promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of DMFP-DPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. DMFP-DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMFP-DPA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMFP-DPA has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMFP-DPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that DMFP-DPA reduces the growth of tumors in mice and reduces inflammation in animal models of arthritis.
实验室实验的优点和局限性
DMFP-DPA has several advantages for lab experiments. It is easy to synthesize, and it has a high purity. DMFP-DPA has also been shown to have low toxicity in vitro and in vivo. However, DMFP-DPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. DMFP-DPA also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on DMFP-DPA. One direction is to investigate its potential as an anti-cancer drug. DMFP-DPA has shown promising results in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Another direction is to investigate its potential as an anti-inflammatory agent. DMFP-DPA has shown potential in animal models of arthritis, and further research is needed to determine its effectiveness in humans. Other future directions include investigating its potential as a treatment for other diseases and investigating its mechanism of action in more detail.
Conclusion:
DMFP-DPA is a novel compound that has shown promising results in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMFP-DPA has the potential to be a valuable tool in drug discovery and the treatment of various diseases.
合成方法
DMFP-DPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethyl-2-furoic acid with 3,4-dimethylphenylhydrazine to form 1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl) hydrazine. This intermediate product is then reacted with piperidine to form DMFP-DPA. The synthesis method has been optimized to produce high yields of DMFP-DPA with high purity.
科学研究应用
DMFP-DPA has shown potential applications in various scientific research fields. One of the most promising applications is in the field of drug discovery. DMFP-DPA has shown significant activity against cancer cells in vitro, and it is being investigated as a potential anti-cancer drug. DMFP-DPA has also shown potential as an anti-inflammatory agent, and it is being investigated for its use in treating inflammatory diseases such as arthritis.
属性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-7-8-17(11-14(13)2)21-18-6-5-9-22(12-18)20(23)19-15(3)10-16(4)24-19/h7-8,10-11,18,21H,5-6,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOKUTKRMHAFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(C=C(O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-2-furoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)


![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)


![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)